(S)-N,N-dimethyl-1-(piperidin-3-yl)methanesulfonamide CAS 2380895-30-5
(S)-N,N-dimethyl-1-(piperidin-3-yl)methanesulfonamide CAS 2380895-30-5
An In-Depth Technical Guide to (S)-N,N-dimethyl-1-(piperidin-3-yl)methanesulfonamide: A Scaffold for Modern Drug Discovery
Foreword: The Logic of the Scaffold
Physicochemical and Structural Properties
A precise understanding of a compound's properties is the bedrock of any research endeavor. The key identifiers and characteristics of (S)-N,N-dimethyl-1-(piperidin-3-yl)methanesulfonamide are summarized below.
| Property | Value |
| CAS Number | 2380895-30-5 |
| Molecular Formula | C₈H₁₈N₂O₂S |
| Molecular Weight | 206.31 g/mol |
| Chirality | (S)-enantiomer |
| SMILES | O=S(C[C@@H]1CNCCC1)(N(C)C)=O |
| Appearance | Typically supplied as a solid or oil |
The structure features a chiral center at the 3-position of the piperidine ring, which is crucial for stereospecific interactions with biological targets. The methanesulfonamide group is attached via a methylene linker, providing flexibility, while the N,N-dimethyl substitution on the sulfonamide nitrogen caps the hydrogen bond donating potential of this group, a feature that can be exploited to fine-tune solubility and membrane permeability.
The Strategic Importance of the Piperidine and Sulfonamide Moieties
The interest in this molecule is rooted in the proven track record of its core components.
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The Piperidine Ring: As one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, the piperidine scaffold is a cornerstone of medicinal chemistry.[1] Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for optimizing binding affinity to protein targets. The presence of the piperidine motif often enhances a compound's pharmacokinetic properties, including metabolic stability and bioavailability, by providing a robust, non-aromatic core.[1] It is a key component in drugs targeting a wide array of conditions, including central nervous system (CNS) disorders and cancer.
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The Sulfonamide Group: Initially famed for the "sulfa" antibiotics, the sulfonamide functional group has since proven to be a remarkably versatile pharmacophore. It is a key feature in drugs with antibacterial, anticancer, anti-inflammatory, and antiviral properties.[2][3] This versatility stems from its ability to act as a bioisostere of a carboxylic acid or amide and to form key hydrogen bonds with enzyme active sites. Methanesulfonamide, in particular, is widely used as a reagent in the synthesis of medicinally important compounds.
The combination of these two scaffolds in a single, chiral molecule suggests a strong potential for developing highly specific and potent therapeutic agents.
Proposed Enantioselective Synthesis
The synthesis of enantiomerically pure 3-substituted piperidines is a well-documented challenge in organic chemistry.[4] A plausible and efficient synthetic route to (S)-N,N-dimethyl-1-(piperidin-3-yl)methanesulfonamide would likely involve the construction of the chiral piperidine core followed by the attachment of the sulfonamide side chain. Below is a proposed, multi-step synthesis that leverages modern catalytic methods.
Protocol: Proposed Synthesis of (S)-N,N-dimethyl-1-(piperidin-3-yl)methanesulfonamide
Objective: To synthesize the target compound with high enantiomeric purity.
Step 1: Asymmetric Hydrogenation of a Pyridine Precursor The synthesis would logically begin with a substituted pyridine that can be stereoselectively reduced to form the chiral piperidine ring.
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Starting Material: A suitable pyridine precursor, such as 3-(hydroxymethyl)pyridine.
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Reaction: The pyridine is converted to a pyridinium salt and then subjected to asymmetric hydrogenation using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand (e.g., Josiphos). This method is effective for producing chiral piperidines from planar aromatic precursors.[1]
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Rationale: This step is critical for establishing the (S)-stereochemistry at the C3 position. Catalytic asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers.
Step 2: Protection of the Piperidine Nitrogen To prevent side reactions in subsequent steps, the secondary amine of the piperidine ring must be protected.
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Reagent: A suitable protecting group, such as Boc-anhydride (di-tert-butyl dicarbonate), is introduced.
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Procedure: The chiral piperidine from Step 1 is reacted with Boc-anhydride in the presence of a mild base (e.g., triethylamine) in a solvent like dichloromethane (DCM).
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Rationale: The Boc group is stable under the conditions of the subsequent steps but can be easily removed at the end of the synthesis.
Step 3: Activation of the Hydroxymethyl Group The hydroxyl group of the side chain is converted into a good leaving group for the subsequent nucleophilic substitution.
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Reagent: Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) is used.
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Procedure: The Boc-protected piperidine is reacted with MsCl in the presence of a base like triethylamine in DCM at 0 °C.
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Rationale: Conversion to a mesylate or tosylate creates an excellent electrophile for the introduction of the sulfonamide nitrogen.
Step 4: Nucleophilic Substitution with N,N-dimethylmethanesulfonamide This step forms the key C-S bond. However, a more common and reliable approach would be to introduce the sulfonamide nitrogen first. A revised, more robust approach is detailed below.
Revised and Optimized Protocol:
A more convergent and reliable strategy would involve building the sulfonamide moiety from a piperidine with an amine handle.
Step 1 & 2: Synthesis of (S)-3-aminomethyl-piperidine (Boc-protected) This chiral intermediate can be synthesized from a suitable starting material like L-glutamic acid, which provides the necessary chirality. The synthesis involves several steps, including esterification, Boc-protection, reduction of the carboxylic acids to alcohols, conversion of the alcohols to tosylates, and finally cyclization with an amine to form the piperidine ring.
Step 3: Sulfonylation of the Primary Amine
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Reagent: Methanesulfonyl chloride (MsCl).
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Procedure: The Boc-protected (S)-3-aminomethyl-piperidine is reacted with MsCl in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an aprotic solvent like DCM. This will form the methanesulfonamide.
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Rationale: This is a standard and high-yielding reaction for the formation of sulfonamides from primary amines.
Step 4: N,N-Dimethylation of the Sulfonamide
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Reagent: A methylating agent such as methyl iodide (MeI) or dimethyl sulfate.
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Procedure: The resulting sulfonamide is deprotonated with a strong base (e.g., sodium hydride) in an aprotic polar solvent like N,N-dimethylformamide (DMF), followed by the addition of the methylating agent.[5]
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Rationale: This step completes the N,N-dimethylsulfonamide moiety. The use of a strong base is necessary to deprotonate the sulfonamide nitrogen.
Step 5: Deprotection of the Piperidine Nitrogen
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Reagent: A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
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Procedure: The Boc-protected final compound is treated with the acid to cleave the Boc group, yielding the final product, (S)-N,N-dimethyl-1-(piperidin-3-yl)methanesulfonamide, often as a salt (e.g., hydrochloride or trifluoroacetate).
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Rationale: Acid-labile deprotection is a clean and efficient final step.
Potential Therapeutic Applications and Biological Rationale
The true value of this molecule lies in its potential applications, which can be inferred from the biological activities of structurally similar compounds.
a) As an Anticancer Agent
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Rationale: The piperidine scaffold is present in numerous anticancer drugs.[6] Specifically, derivatives of N-arylpiperidine-3-carboxamide have been identified as inducers of a senescence-like phenotype in melanoma cells, demonstrating antiproliferative activity.[7] Furthermore, some piperidine compounds act by inhibiting key signaling pathways in cancer, such as the JAK/STAT pathway, which is crucial for the proliferation of cancer cells.[6]
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Potential Mechanism: (S)-N,N-dimethyl-1-(piperidin-3-yl)methanesulfonamide could be investigated as an inhibitor of protein kinases or other enzymes involved in cell cycle progression. A patent for 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives highlights their use in treating diseases dependent on IKAROS Family Zinc Finger 2 (IKZF2), which includes various cancers.[6]
b) As an Antibacterial Agent
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Rationale: Sulfonamides are classic antibacterial agents that act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[3] Novel sulfonamide derivatives containing a piperidine moiety have recently been developed as potent bactericides against plant bacterial diseases, showing significantly better activity than commercial agents.[2]
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Potential Mechanism: The title compound could be screened for its ability to inhibit bacterial growth, potentially through the inhibition of DHPS or by disrupting bacterial cell membrane integrity, another known mechanism for some sulfonamide derivatives.
c) As a Modulator of CNS Targets
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Rationale: The piperidine ring is a common feature in drugs targeting the CNS. For instance, 1-Methyl-3-phenylpiperazine is a key intermediate in the synthesis of the antidepressant Mirtazapine.[5] The ability of the piperidine scaffold to cross the blood-brain barrier and present substituents in a rigid, defined orientation makes it ideal for targeting CNS receptors and enzymes.
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Potential Mechanism: This compound could be evaluated for activity against various CNS targets, such as G-protein coupled receptors (GPCRs) or ion channels, which are often modulated by piperidine-containing ligands.
Proposed Experimental Workflow for Target Validation
To validate the potential of (S)-N,N-dimethyl-1-(piperidin-3-yl)methanesulfonamide, a structured, hypothesis-driven experimental cascade is necessary. The following workflow outlines a screening process to test its potential as an anticancer agent.
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Primary Screening - Cell Viability: The compound would first be tested against a panel of human cancer cell lines (e.g., melanoma, leukemia, breast cancer) to determine its general antiproliferative activity. A standard MTT or MTS assay would quantify cell viability after treatment.
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Secondary Screening - Senescence Induction: If the compound shows activity, it would then be tested for its ability to induce senescence, a desirable anticancer mechanism. This is typically done by staining for senescence-associated β-galactosidase activity.[7]
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Mechanism of Action Studies: Active compounds would be subjected to further studies to identify their molecular target. This could involve kinase inhibitor profiling to see if it inhibits a specific kinase, or Western blotting to observe its effects on key signaling pathways (e.g., phosphorylation status of STAT proteins).[6]
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In Vivo Efficacy: Promising candidates would be advanced to in vivo studies using xenograft models, where human tumors are grown in immunocompromised mice to assess the compound's ability to reduce tumor growth in a living organism.
Safety and Handling
As a novel chemical entity, (S)-N,N-dimethyl-1-(piperidin-3-yl)methanesulfonamide should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.
Conclusion
(S)-N,N-dimethyl-1-(piperidin-3-yl)methanesulfonamide stands as a molecule of significant potential. While direct biological data is scarce, a thorough analysis of its constituent piperidine and sulfonamide scaffolds provides a strong scientific rationale for its investigation as a lead compound in multiple therapeutic areas, most notably oncology, infectious diseases, and neurology. The proposed synthetic routes are feasible with modern chemical techniques, and a clear, logical path for experimental validation can be readily designed. This compound, therefore, serves as an excellent example of rational drug design, where known pharmacophores are combined to create novel chemical matter with a high probability of interesting biological activity. It is a promising starting point for any medicinal chemist or drug development professional looking to explore new therapeutic avenues.
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